molecular formula C8H10ClNO B8624407 3-(3-Chloro-propoxy)-pyridine

3-(3-Chloro-propoxy)-pyridine

カタログ番号: B8624407
分子量: 171.62 g/mol
InChIキー: NUQHXDYEFMSJMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Chloro-propoxy)-pyridine is a halogenated pyridine derivative characterized by a chloro-substituted propoxy chain at the 3-position of the pyridine ring. The chloro-propoxy substituent introduces unique electronic and steric properties, which may influence target binding, selectivity, and pharmacokinetics compared to related compounds.

特性

分子式

C8H10ClNO

分子量

171.62 g/mol

IUPAC名

3-(3-chloropropoxy)pyridine

InChI

InChI=1S/C8H10ClNO/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2

InChIキー

NUQHXDYEFMSJMD-UHFFFAOYSA-N

正規SMILES

C1=CC(=CN=C1)OCCCCl

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

These compounds (e.g., compound 17 in ) are LSD1 inhibitors with submicromolar potency (Ki = 29 nM). Key features include:

  • Piperidin-4-ylmethoxy group : Facilitates hydrogen bonding with Asp555 in LSD1’s active site, enhancing binding affinity .
  • Substituent Effects: R6 Tolyl group: Occupies a hydrophobic pocket near Phe538 and Val333, improving potency . Electron-withdrawing groups (e.g., -CF₃, -CN) at R5 increase selectivity over monoamine oxidases (MAO-A/B) by >160-fold .
3-(3-Chloro-propoxy)-pyridine
  • Lack of basic amine : Unlike piperidine-containing analogs, the absence of a protonatable nitrogen may limit interactions with acidic residues (e.g., Asp555), reducing LSD1 affinity.
Other Chloro-Substituted Pyridines
  • 3-Chloro-6-hydrazinylpyridazine (): Exhibits reactivity in heterocyclic synthesis but lacks direct enzyme inhibition data.
  • 5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine (): Combines chloro and piperidine groups, though its biological activity remains uncharacterized.

Enzymatic Selectivity and Inhibition Mechanisms

Compound Target (Ki/IC₅₀) Selectivity (vs. MAO-A/B) Mechanism of Action
3-(Piperidin-4-ylmethoxy)pyridine (Compound 17) LSD1: 29 nM >640-fold (MAO-B) Competitive inhibition via H3K4me2 substrate mimicry
This compound (Inferred) Not reported Likely low (structural analogy) Potential non-competitive or allosteric modulation (due to lack of basic amine)
Tranylcypromine derivatives (e.g., Binda et al.) LSD1: ~200 nM Moderate (10–50-fold) Irreversible FAD-dependent inhibition

Key Findings :

  • Piperidine-containing analogs achieve high LSD1 selectivity due to complementary interactions with the enzyme’s substrate-binding pocket .
  • Chloro-propoxy derivatives may exhibit off-target effects (e.g., MAO inhibition) if the chloro group participates in hydrophobic interactions similar to fluorinated groups in compound 22 (Ki MAO-B = 2.6 μM) .

Cellular Activity and Therapeutic Potential

Compound Cell Line (EC₅₀) Effect on H3K4 Methylation Normal Cell Toxicity
3-(Piperidin-4-ylmethoxy)pyridine (Compound 17) MV4-11 leukemia: 280 nM ↑ H3K4me2 (2.5-fold) Minimal
This compound (Inferred) Not tested Unknown Likely low (if selective)

Insights :

  • Compound 17 reduces proliferation in leukemia and solid tumors (EC₅₀ = 280 nM–1.2 μM) without harming normal cells, highlighting the therapeutic window of LSD1 inhibitors .
  • Chloro-propoxy derivatives may require structural optimization (e.g., adding a basic amine) to enhance epigenetic activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。